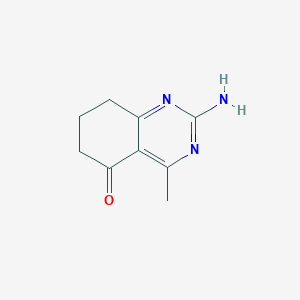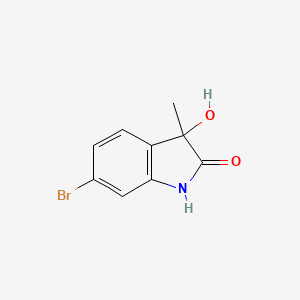
Methyl 3-(4-ethylphenyl)propanoate
Overview
Description
Methyl 3-(4-ethylphenyl)propanoate: is an organic compound belonging to the ester family. It is characterized by the presence of a methyl ester group attached to a propanoic acid backbone, with a 4-ethylphenyl substituent on the third carbon of the propanoate chain. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-ethylphenyl)propanoate can be synthesized through the esterification of 3-(4-ethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Methyl 3-(4-ethylphenyl)propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 3-(4-ethylphenyl)propanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Hydrolysis: 3-(4-ethylphenyl)propanoic acid and methanol.
Reduction: 3-(4-ethylphenyl)propanol.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Chemistry: Methyl 3-(4-ethylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 3-(4-ethylphenyl)propanoate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-ethylphenyl)propanoic acid, which may then interact with biological pathways to exert its effects.
Comparison with Similar Compounds
- Methyl 3-phenylpropanoate
- Methyl 3-(4-methylphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
Comparison: Methyl 3-(4-ethylphenyl)propanoate is unique due to the presence of the 4-ethyl substituent on the phenyl ring, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural variation can also affect its aroma profile, making it distinct from other similar esters.
Properties
IUPAC Name |
methyl 3-(4-ethylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQDGOJOAHAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















